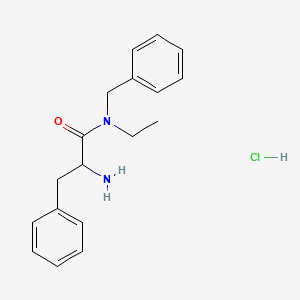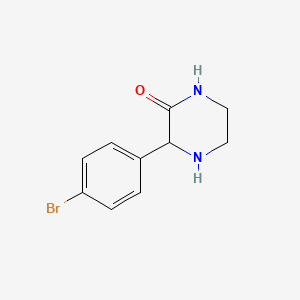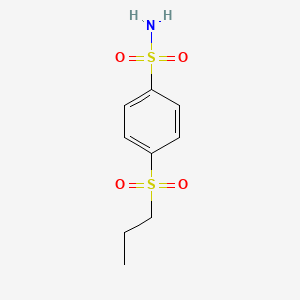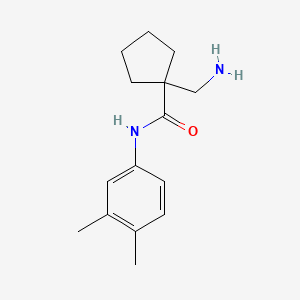
2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN₂O It is a derivative of propanamide and contains functional groups such as amine, benzyl, and phenyl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-phenylpropanoic acid as the starting material.
Reaction Steps:
Esterification: The carboxylic acid group of 3-phenylpropanoic acid is first converted to an ester using an alcohol such as ethanol in the presence of a strong acid catalyst.
Amination: The ester is then subjected to amination to introduce the amine group. This can be achieved using ammonia or an amine source under high pressure and temperature.
Benzyl and Ethyl Introduction: The benzyl and ethyl groups are introduced through a series of reactions involving benzyl chloride and ethylamine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amide with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the amide group to an amine.
Substitution: Substitution reactions can occur at the benzyl or phenyl groups, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Primary amines.
Substitution Products: Halogenated compounds and alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its amide and phenyl groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride can be used as a probe to study enzyme activities and protein interactions. Its structural similarity to natural substrates allows it to bind to specific enzymes and receptors.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents. It can be used to design drugs that target specific diseases or conditions.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and ionic bonds. These interactions can modulate biological processes and lead to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
2-Amino-N-ethyl-3-phenylpropanamide Hydrochloride: This compound is structurally similar but lacks the benzyl group.
N-Benzyl-3-phenylpropanamide: This compound has the benzyl group but lacks the amine group.
3-Phenylpropanamide: This compound is a simpler derivative without the benzyl and amine groups.
Uniqueness: 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride is unique due to the presence of both benzyl and amine groups, which provide additional sites for chemical reactions and biological interactions
Properties
IUPAC Name |
2-amino-N-benzyl-N-ethyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-2-20(14-16-11-7-4-8-12-16)18(21)17(19)13-15-9-5-3-6-10-15;/h3-12,17H,2,13-14,19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXUMHRZHZKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)

![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)




![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol](/img/structure/B1527375.png)

